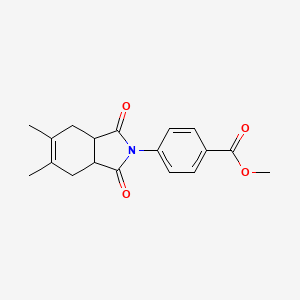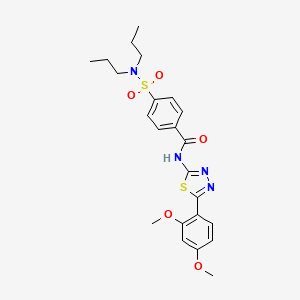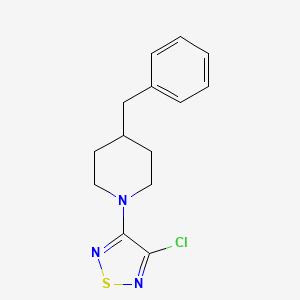
3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound consists of a piperidine ring substituted with a benzyl group at the nitrogen atom, a chloro group at the fourth position, and a thiadiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives. For example, 4-cyanopyridine can be reacted with toluene to form 4-benzylpyridine, which is then hydrogenated to yield 4-benzylpiperidine .
-
Introduction of the Thiadiazole Ring: : The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors. For instance, a chloro-substituted thiadiazole can be synthesized by reacting thiosemicarbazide with a chlorinating agent under acidic conditions .
-
Coupling of the Piperidine and Thiadiazole Rings: : The final step involves coupling the 4-benzylpiperidine with the chloro-substituted thiadiazole. This can be achieved through a nucleophilic substitution reaction, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the thiadiazole ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
-
Oxidation: : 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups .
-
Reduction: : The compound can also undergo reduction reactions, especially at the thiadiazole ring. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the thiadiazole ring to its corresponding dihydro derivative .
-
Substitution: : Nucleophilic substitution reactions can occur at the chloro group of the thiadiazole ring. Nucleophiles such as amines, thiols, or alkoxides can replace the chloro group, leading to the formation of various substituted derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Oxygen-containing derivatives of the piperidine ring.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Substituted derivatives of the thiadiazole ring with various functional groups.
科学研究应用
3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent. It has shown promise as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine . This makes it a candidate for the development of drugs targeting neurological disorders.
-
Biological Research: : The compound’s ability to interact with monoamine oxidase enzymes makes it useful in studying the mechanisms of neurotransmitter regulation and the development of treatments for psychiatric conditions .
-
Chemical Biology: : The compound can be used as a tool to investigate the structure-activity relationships of piperidine derivatives and their interactions with biological targets .
-
Industrial Applications: : The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules, which can be used in various industrial processes .
作用机制
The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole involves its interaction with monoamine oxidase enzymes. The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This is achieved through the inhibition of monoamine oxidase, which prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and enhancing neurotransmitter release .
相似化合物的比较
Similar Compounds
-
4-Benzylpiperidine: : This compound is structurally similar to 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole but lacks the thiadiazole ring. It also acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine .
-
2-Benzylpiperidine: : Another similar compound, differing in the position of the benzyl group on the piperidine ring. It has similar pharmacological properties but may exhibit different selectivity and potency .
-
Benzylpiperazine: : This compound contains a piperazine ring instead of a piperidine ring. It is also a monoamine releasing agent but has a different pharmacological profile .
Uniqueness
This compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The chloro group on the thiadiazole ring allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry . Additionally, its selective action on monoamine oxidase enzymes makes it a valuable compound for studying neurotransmitter regulation and developing treatments for neurological disorders .
属性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c15-13-14(17-19-16-13)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWFFVHZJFJEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NSN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
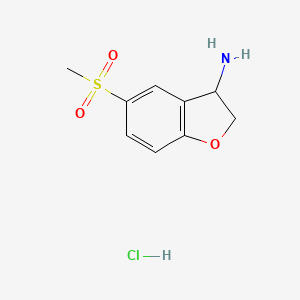
![3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2437958.png)
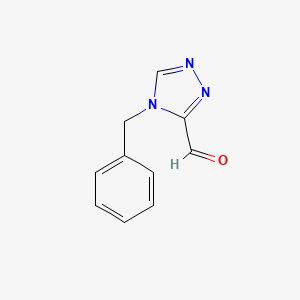
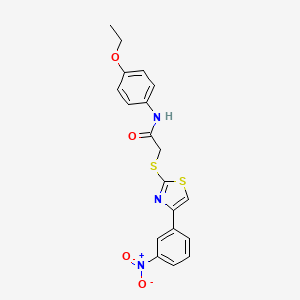
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2437964.png)
![tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2437965.png)
![3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2437966.png)
![(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2437968.png)
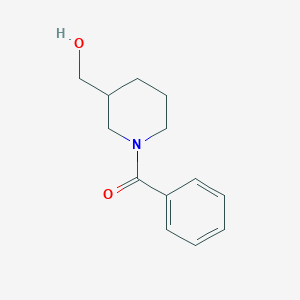
![N-(2H-1,3-benzodioxol-5-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide](/img/structure/B2437972.png)
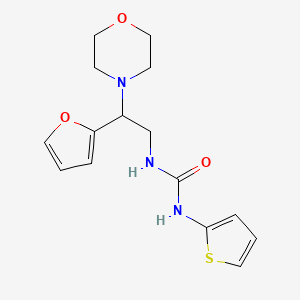
![2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide](/img/structure/B2437974.png)
